molecular formula C15H13NO B081867 1,4-Dimethyl-9H-carbazole-3-carbaldehyde CAS No. 14501-66-7

1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B081867
CAS No.: 14501-66-7
M. Wt: 223.27 g/mol
InChI Key: XTIBCEUGIZGZHC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C15H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-9H-carbazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-9H-carbazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: 1,4-Dimethyl-9H-carbazole-3-carboxylic acid.

    Reduction: 1,4-Dimethyl-9H-carbazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Dimethyl-9H-carbazole-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anticancer activity.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of carbazole have been shown to interact with the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but with an ethyl group instead of methyl groups.

    9H-Carbazole-3-carbaldehyde: Lacks the methyl groups at positions 1 and 4.

    Dimethyl-9H-carbazole-3,6-dicarboxylate: Contains carboxylate groups instead of an aldehyde group.

Uniqueness

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is unique due to the presence of methyl groups at positions 1 and 4, which can influence its reactivity and physical properties. This structural feature can affect its electronic properties, making it suitable for specific applications in material science and organic synthesis.

Properties

IUPAC Name

1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBCEUGIZGZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162869
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14501-66-7
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14501-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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